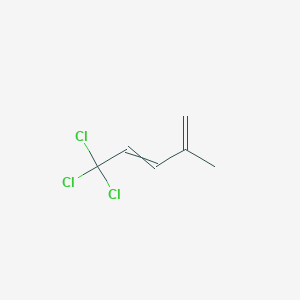
5,5,5-Trichloro-2-methylpenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trichloro-2-methylpenta-1,3-diene is an organic compound with the molecular formula C6H7Cl3 It is a chlorinated diene, which means it contains two double bonds and three chlorine atoms attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trichloro-2-methylpenta-1,3-diene typically involves the chlorination of 2-methylpenta-1,3-diene. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the desired positions. Common reagents used in this process include chlorine gas and a suitable solvent such as carbon tetrachloride. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis but is optimized for larger quantities. The process involves continuous chlorination in a flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures efficient production and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trichloro-2-methylpenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles such as halogens and hydrogen halides, leading to the formation of addition products.
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted products.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as bromine or hydrogen chloride are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used. The reactions are usually conducted in aqueous or alcoholic solutions.
Oxidation and Reduction: Oxidizing agents such as peracids or reducing agents such as hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Electrophilic Addition: The major products are dihalides or halohydrins, depending on the specific electrophile used.
Nucleophilic Substitution: The major products are substituted dienes, where the chlorine atoms are replaced by nucleophiles.
Oxidation and Reduction: The major products are epoxides or alkanes, respectively.
Scientific Research Applications
5,5,5-Trichloro-2-methylpenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 5,5,5-Trichloro-2-methylpenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Methylpenta-1,3-diene: A non-chlorinated analog with similar structural features but different chemical properties.
1,1-Dichloro-4-methylpenta-1,3-diene: A related compound with two chlorine atoms instead of three.
5,5-Dimethoxy-1,2,3,4-tetrachlorocyclopentadiene: A compound with a similar chlorinated structure but different ring system .
Uniqueness
5,5,5-Trichloro-2-methylpenta-1,3-diene is unique due to the presence of three chlorine atoms on the same carbon atom, which imparts distinct chemical reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
63170-39-8 |
|---|---|
Molecular Formula |
C6H7Cl3 |
Molecular Weight |
185.5 g/mol |
IUPAC Name |
5,5,5-trichloro-2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H7Cl3/c1-5(2)3-4-6(7,8)9/h3-4H,1H2,2H3 |
InChI Key |
VWFRRDKMMMPDBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C=CC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















